(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
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Overview
Description
The compound (2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid is a complex organic molecule with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in organic chemistry, medicinal chemistry, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. The process often starts with the preparation of the individual amino acid components, followed by their sequential coupling using peptide synthesis techniques. Common reagents used in these reactions include coupling agents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC), as well as protecting groups such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the scale and desired purity. SPPS is advantageous for its efficiency and ability to automate the process, while solution-phase synthesis allows for greater flexibility in modifying reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid: undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl groups in the peptide backbone can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group yields quinones, while reduction of the carbonyl groups results in alcohols.
Scientific Research Applications
(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid: shares similarities with other peptide-based compounds, such as:
Uniqueness
The uniqueness of This compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
154484-62-5 |
---|---|
Molecular Formula |
C20H31N3O5 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H31N3O5/c1-5-12(4)16(21)18(25)23-17(11(2)3)19(26)22-15(20(27)28)10-13-6-8-14(24)9-7-13/h6-9,11-12,15-17,24H,5,10,21H2,1-4H3,(H,22,26)(H,23,25)(H,27,28)/t12-,15-,16-,17-/m0/s1 |
InChI Key |
QSXSHZIRKTUXNG-STECZYCISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Origin of Product |
United States |
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